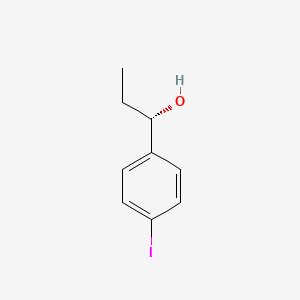

(S)-1-(4-Iodo-phenyl)-propan-1-OL

Description

Significance as a Chiral Building Block in Advanced Synthesis

The paramount importance of (S)-1-(4-Iodo-phenyl)-propan-1-OL lies in its utility as a chiral building block. In the synthesis of pharmaceuticals and other biologically active compounds, the specific three-dimensional arrangement of atoms, or stereochemistry, is often critical to a molecule's function. nih.govresearchgate.net The (S)-configuration at the carbinol center of this compound provides a predefined stereochemical element that can be incorporated into a larger target molecule, thereby avoiding the need for challenging and often inefficient chiral separations at later stages of a synthesis.

The iodo-substituent on the phenyl ring serves as a versatile synthetic handle. It readily participates in a wide array of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of various functional groups and the construction of complex molecular architectures. The combination of a chiral center and a site for cross-coupling within the same molecule makes this compound a powerful synthon for the efficient and stereocontrolled synthesis of a diverse range of target molecules.

Overview of Research Trajectories and Scope

Current research involving this compound and related chiral aryl alcohols is primarily focused on two main trajectories: the development of efficient and highly enantioselective methods for their synthesis and their subsequent application in the total synthesis of natural products and the development of novel pharmaceutical agents.

The asymmetric synthesis of chiral alcohols, including this compound, is a central theme in modern organic chemistry. nih.gov Research in this area is dedicated to the discovery and optimization of catalytic systems that can produce the desired enantiomer with high selectivity and yield. This includes the use of chiral catalysts for the asymmetric reduction of the corresponding prochiral ketone, 1-(4-iodophenyl)propan-1-one (B1295717). These catalysts often feature a metal center coordinated to a chiral ligand, which orchestrates the stereochemical outcome of the reaction.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-iodophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVOBMQSOGUJIK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for S 1 4 Iodo Phenyl Propan 1 Ol and Its Enantiomers

Asymmetric Reduction Strategies for Precursors

A primary and direct route to (S)-1-(4-Iodo-phenyl)-propan-1-ol is the asymmetric reduction of its prochiral ketone precursor, 1-(4-iodophenyl)propan-1-one (B1295717). This approach focuses on the enantioselective conversion of the carbonyl group to a hydroxyl group, establishing the stereocenter in the process. Metal-catalyzed transfer hydrogenation is a prominent strategy, where a hydrogen source (e.g., isopropanol (B130326) or formic acid) and a chiral metal complex are used to achieve high enantioselectivity. For instance, ruthenium and rhodium complexes with chiral ligands have been successfully employed for the asymmetric reduction of similar aryl ketones. The choice of metal, ligand, and reaction conditions is critical to achieving high yield and enantiomeric excess (ee).

Another key strategy is the use of stoichiometric chiral reducing agents. Borane-based reagents, when complexed with chiral ligands, are effective for this transformation. A well-known example is the Midland Alpine borane (B79455) reduction, which utilizes a reagent prepared from α-pinene and 9-borabicyclononane (B1260311) (9-BBN). This reagent can selectively reduce certain prochiral ketones with predictable stereochemistry. nih.gov

Chiral Auxiliary Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective addition of a nucleophile.

One common approach involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.org The precursor, 4-iodobenzaldehyde, could be used in an aldol (B89426) reaction with an N-propionyl oxazolidinone. The reaction, mediated by a boron enolate, proceeds through a highly organized transition state that directs the formation of one specific diastereomer. wikipedia.org Subsequent reductive cleavage of the auxiliary from the aldol product would yield the target chiral alcohol. Pseudoephedrine and its derivatives can also serve as effective chiral auxiliaries, forming an amide with a carboxylic acid precursor, guiding stereoselective alkylation at the α-position before being cleaved. wikipedia.org

The general principle involves three main steps:

Coupling: Covalent attachment of the achiral substrate to the chiral auxiliary. scielo.org.mxsigmaaldrich.com

Diastereoselective Reaction: The chiral auxiliary directs the formation of a new stereocenter with high diastereoselectivity. scielo.org.mx

Cleavage: Removal of the auxiliary to release the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis is a powerful tool for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product.

Organocatalytic Methods

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. researchgate.netmdpi.com For the synthesis of chiral alcohols like this compound, organocatalytic methods often focus on the asymmetric reduction of the corresponding ketone or through aldol-type reactions. rsc.org Proline and its derivatives are well-known organocatalysts that can activate substrates through the formation of enamine or iminium intermediates. mdpi.com

In a potential route, an organocatalyst could be used to facilitate a highly stereoselective cross-aldol coupling between an aldehyde and an ynal. rsc.org The successful application of organocatalytic protocols offers significant advantages in the total synthesis of natural products and chiral intermediates. nih.gov For example, the MacMillan organocatalytic oxyamination reaction has been used to create key stereocenters in complex syntheses. nih.gov

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a cornerstone of asymmetric synthesis. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The asymmetric reduction of 1-(4-iodophenyl)propan-1-one is a prime candidate for this approach.

Catalysts based on metals like ruthenium, rhodium, and iridium, paired with chiral phosphine (B1218219) or diamine ligands, are highly effective for the asymmetric transfer hydrogenation or direct hydrogenation of aryl ketones. The choice of ligand is crucial, as it dictates the enantioselectivity of the reduction. For instance, axially chiral biaryl ligands like BINAP, in complex with ruthenium, are classic examples used in such hydrogenations. More recently, diverse libraries of adjustable axially chiral biphenyl (B1667301) ligands have been designed and evaluated for enantioselective catalysis, showing high yields and enantioselectivities in reactions like the addition of diethylzinc (B1219324) to aldehydes. chemrxiv.org

Below is a table showing representative results for the metal-catalyzed asymmetric addition of organozinc reagents to aldehydes, a reaction type analogous to the synthesis of the target compound.

| Entry | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | (S)-L1 | CH₂Cl₂ | 97 | 86 |

| 2 | (S)-L2 | CH₂Cl₂ | 97 | 93 |

| 3 | (S)-L5 | Toluene (B28343) | 96 | 91 |

| 4 | (S)-L8 | CH₂Cl₂ | 95 | 91 |

| Data derived from a study on the enantioselective addition of diethylzinc to benzaldehyde (B42025) using various chiral biphenyldiol ligands and a Ti(O-i-Pr)₄ catalyst. chemrxiv.org |

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative for synthesizing chiral compounds. sigmaaldrich.com Enzymes operate under mild conditions and can exhibit near-perfect enantioselectivity.

For the synthesis of this compound, two main biocatalytic strategies are applicable:

Kinetic Resolution: A racemic mixture of 1-(4-iodo-phenyl)-propan-1-ol can be subjected to a lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate, leaving the unreacted (S)-enantiomer in high enantiomeric purity.

Asymmetric Reduction: A prochiral ketone, 1-(4-iodophenyl)propan-1-one, can be asymmetrically reduced using a ketoreductase (KRED) or a dehydrogenase enzyme. By selecting an appropriate enzyme that follows Prelog's rule (or an anti-Prelog enzyme), the reduction can be steered to produce the desired (S)-alcohol with very high enantiomeric excess.

Optimization of Synthetic Routes and Reaction Conditions

The successful synthesis of this compound with high purity and yield requires careful optimization of reaction conditions. wikipedia.orgsigmaaldrich.com This process involves systematically varying parameters to find the ideal balance for maximizing both chemical yield and enantioselectivity.

Key parameters for optimization include:

Catalyst/Auxiliary: The structure of the chiral ligand, auxiliary, or organocatalyst is the most critical factor influencing stereoselectivity. wikipedia.orgsigmaaldrich.com

Solvent: The polarity and coordinating ability of the solvent can significantly affect reaction rates and the stability of transition states. For example, in metal-catalyzed additions, toluene was found to be superior to THF or ether in certain cases. chemrxiv.org

Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Reactant/Catalyst Loading: The molar ratio of reactants, catalyst, and any additives must be optimized to ensure efficient conversion without promoting side reactions.

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum conversion before potential side reactions or racemization can occur.

An example of optimization is shown in the table below, where different solvents were tested for an enantioselective addition reaction.

| Entry | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | (S)-L2 | Toluene | 97 | 94 |

| 2 | (S)-L2 | THF | 75 | 42 |

| 3 | (S)-L2 | Et₂O | 97 | 92 |

| Data derived from a study on the enantioselective addition of diethylzinc to benzaldehyde using ligand (S)-L2. chemrxiv.org |

This systematic approach ensures that the chosen synthetic route is not only feasible but also practical and efficient for producing the target chiral compound.

Chemical Transformations and Reactivity Profile of S 1 4 Iodo Phenyl Propan 1 Ol

Reactions Involving the Chiral Primary Alcohol Moiety

The secondary alcohol group in (S)-1-(4-iodo-phenyl)-propan-1-ol is a key site for a variety of chemical modifications, including esterification, oxidation, and nucleophilic substitution.

Esterification Reactions and Protecting Group Chemistry

Esterification of the secondary alcohol in this compound can be achieved through reaction with carboxylic acids or their derivatives, often in the presence of an acid catalyst. uakron.edu This transformation is fundamental in synthesizing esters with potential applications in materials science and as intermediates for other functional groups.

In multi-step syntheses, the hydroxyl group often requires protection to prevent unwanted reactions. organic-chemistry.org Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, which offer varying degrees of stability and can be selectively removed under specific conditions. agroipm.cnutsouthwestern.edu Other options include acetals and various ester functionalities. wikipedia.org The choice of protecting group is critical and depends on the reaction conditions planned for subsequent steps. organic-chemistry.org

Table 1: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | Stable to most reagents except fluoride (B91410) ions and strong acid. | Fluoride ion (e.g., TBAF), acid (e.g., HCl) |

| Triisopropylsilyl ether | TIPS | More stable than TBDMS to acidic conditions. | Fluoride ion, stronger acidic conditions |

| Acetate | Ac | Stable to acidic conditions. | Basic hydrolysis (e.g., NaOH), nucleophiles |

| Pivaloate | Piv | Sterically hindered, more stable to nucleophiles than acetate. | Stronger basic conditions or reductive cleavage |

| Benzyl ether | Bn | Stable to a wide range of conditions. | Hydrogenolysis (e.g., H₂, Pd/C) |

Oxidation Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(4-iodophenyl)propan-1-one (B1295717). This transformation is a common and crucial step in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice often dictated by the desired selectivity and the presence of other functional groups in the molecule. It is worth noting that the bio-oxidation of related compounds, such as bisphenol A, can lead to the formation of propanol (B110389) derivatives. nih.gov

Nucleophilic Transformations at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (OH-). libretexts.org To facilitate nucleophilic substitution, it must first be converted into a good leaving group. libretexts.org This is typically achieved by protonating the alcohol in the presence of a strong acid, forming an oxonium ion which can then be displaced by a nucleophile. libretexts.org For primary and secondary alcohols, reactions with hydrogen halides like HBr or HCl can proceed via an SN2 mechanism to yield the corresponding alkyl halide. libretexts.orgyoutube.com Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting alcohols to alkyl chlorides and bromides, respectively, typically through an SN2 pathway. youtube.com

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in the aryl iodide portion of this compound provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The aryl iodide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgacs.org This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds and is widely used in the synthesis of biaryls and other conjugated systems. libretexts.orgmdpi.com The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. libretexts.org

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (S)-1-(Biphenyl-4-yl)propan-1-ol |

Copper-Catalyzed Coupling Reactions

In addition to palladium-catalyzed reactions, the aryl iodide can also participate in copper-catalyzed coupling reactions. These reactions are particularly useful for forming carbon-heteroatom bonds, such as C-N and C-O bonds. For instance, the copper-catalyzed coupling of aryl iodides with amines (Buchwald-Hartwig amination) or alcohols/phenols provides a direct route to substituted anilines and diaryl ethers, respectively. These reactions typically employ a copper(I) salt as the catalyst, often in the presence of a ligand and a base. amazonaws.com

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmsu.edu

In the case of this compound, the iodo group would be the leaving group. However, the molecule lacks the strong classical electron-withdrawing groups, such as nitro or cyano groups, that are typically required to activate the aromatic ring for a conventional SNAr reaction. The propan-1-ol group at the para position is, in fact, an electron-donating group, which would further deactivate the ring towards nucleophilic attack.

While direct SNAr on this compound under standard conditions is not extensively documented, modern synthetic methodologies have explored alternative activation strategies. One such approach involves the transient formation of a radical species to act as a powerful electron-withdrawing group, thereby enabling nucleophilic substitution on otherwise unactivated aryl halides. This strategy, however, has not been specifically reported for this compound.

It is important to differentiate SNAr from other nucleophilic substitution reactions. For instance, the hydroxyl group of the alcohol can be converted into a better leaving group, making the benzylic carbon susceptible to nucleophilic attack via S_N1 or S_N2 mechanisms. youtube.com However, this occurs at the aliphatic side chain and not on the aromatic ring itself.

Radical Reactions and Iodine Atom Transfer Processes

The carbon-iodine bond in aryl iodides is the weakest among the carbon-halogen bonds, making it susceptible to cleavage and participation in radical reactions. Aryl iodides can serve as precursors to aryl radicals, which can then engage in a variety of transformations. One common method for generating aryl radicals involves the reaction of arylhydrazines with iodine, where an arenediazonium salt intermediate undergoes single-electron transfer from an iodide anion.

While specific studies on radical reactions involving this compound are not prevalent in the literature, the general reactivity of aryl iodides suggests its potential to participate in such processes. Iodine Atom Transfer (IAT) is a key step in many radical reactions, where an iodine atom is transferred from one radical species to another molecule, propagating a radical chain.

The benzylic C-H bond in the propan-1-ol side chain could also be a site for radical abstraction, although this is generally less favored than reactions involving the C-I bond. The interplay between potential radical formation at the aromatic ring and on the side chain would be a key factor in determining the outcome of any radical-mediated transformation.

Chemo- and Regioselectivity in Multi-functionalized Transformations

The presence of multiple reactive sites in this compound—the aryl iodide, the secondary alcohol, and the aromatic ring itself—makes chemo- and regioselectivity critical considerations in its transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this molecule, a key challenge is to selectively perform a reaction at the iodo-substituted carbon without affecting the alcohol, or vice versa. For example, in a palladium-catalyzed cross-coupling reaction, the C-I bond is expected to be the primary site of reactivity. However, the choice of catalyst, ligands, and reaction conditions is crucial to prevent side reactions at the alcohol, such as oxidation. Conversely, oxidation of the secondary alcohol to the corresponding ketone could be achieved selectively in the presence of the iodo group using specific oxidizing agents like IBX (2-iodoxybenzoic acid) or Dess-Martin periodinane.

Regioselectivity comes into play in reactions that could occur at different positions on the aromatic ring. For instance, in an electrophilic aromatic substitution reaction, the directing effects of the iodo and propan-1-ol groups would determine the position of the incoming electrophile. The alcohol group is an ortho, para-director, while the iodo group is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects would influence the distribution of isomeric products.

In transformations involving both the iodo and alcohol functionalities, the sequence of reactions can be critical. For example, a Suzuki-Miyaura cross-coupling at the iodo position could be performed first, followed by a transformation of the alcohol group, or the order could be reversed. The choice of strategy would depend on the compatibility of the reagents and the stability of the intermediates.

Below is a table summarizing the potential reactive sites and the types of selectivity that would be important in their transformations.

| Reactive Site | Potential Transformation | Selectivity Consideration |

| C-I Bond | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), Nucleophilic Aromatic Substitution (under specific activation) | Chemoselectivity: Reaction at C-I vs. the alcohol group. |

| Secondary Alcohol (-OH) | Oxidation to ketone, Etherification, Esterification | Chemoselectivity: Reaction at the alcohol vs. the C-I bond. |

| Aromatic Ring (C-H bonds) | Electrophilic Aromatic Substitution | Regioselectivity: Position of substitution (ortho or meta to the existing substituents). |

Applications As a Chiral Synthon in Advanced Organic Synthesis

Construction of Enantiomerically Enriched Pharmaceutical Intermediates

The stereospecific nature of (S)-1-(4-Iodo-phenyl)-propan-1-ol makes it a valuable starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. The chiral alcohol moiety can be carried through a synthetic sequence to establish a key stereocenter in the final active pharmaceutical ingredient (API). The aryl iodide group serves as a versatile handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions.

For instance, analogous structures like (R)-3-iodo-1-phenyl-1-propanol are utilized as key chiral building blocks in the synthesis of important drugs lookchem.com. This highlights the established role of iodo-phenyl-propanol scaffolds in pharmaceutical manufacturing. In a similar vein, this compound could be employed in Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to construct the core of various therapeutic agents. The sequence typically involves a cross-coupling reaction at the iodo-position, followed by modification or protection of the alcohol, and further synthetic steps.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biphenyls, Stilbenes |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | Aryl Amines |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Substituted Alkenes |

Contribution to Total Synthesis of Complex Natural Products and Analogues

In the field of total synthesis, chemists aim to construct complex molecules found in nature from simpler, commercially available precursors. Chiral synthons like this compound are instrumental in this field for establishing stereocenters and providing a scaffold for building molecular complexity.

While direct examples of the use of this specific molecule in a completed total synthesis are not prominent in the literature, its potential is clear. The synthesis of many complex natural products relies on the strategic coupling of smaller, chiral fragments. The aryl iodide of this compound allows it to act as a key fragment in convergent syntheses, where it can be coupled with other advanced intermediates to rapidly assemble the carbon skeleton of a natural product. The chiral alcohol can either be a part of the final structure or be used to direct the stereochemical outcome of subsequent reactions before being modified or removed.

Development of Chiral Ligands and Catalysts Derived from this compound

Chiral ligands are essential components of asymmetric catalysis, a technology that enables the synthesis of a single enantiomer of a chiral product. The development of novel ligands is a constant pursuit in chemistry. This compound serves as an attractive scaffold for new chiral ligands due to its defined stereochemistry.

The synthetic strategy involves the chemical transformation of the hydroxyl group into other coordinating atoms, such as nitrogen or phosphorus. For example, the alcohol can be converted into an amine via a Mitsunobu reaction or by oxidation followed by reductive amination. This resulting chiral amine can then be further functionalized to create P,N-ligands, which are highly effective in a variety of metal-catalyzed asymmetric reactions. The development of chiral phospholanes from chiral diols is a known strategy for producing efficient ligands for asymmetric hydrogenation google.com. Similarly, the chiral backbone of this compound can be elaborated into unique ligand architectures. The aryl iodide remains available for further modification, allowing the ligand to be tuned electronically or attached to a solid support.

Radiolabeling Strategies for Research Probes and Imaging Agents

The iodine atom in this compound makes it an excellent candidate for radiolabeling, particularly for applications in nuclear medicine such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Aryl iodides are common precursors for the introduction of radioactive iodine isotopes.

The primary strategies for radioiodination include:

Direct Electrophilic Substitution: While possible, this method can lack regioselectivity and is often harsh.

Halogen Exchange: Replacing the stable ¹²⁷I isotope with a radioactive one (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This is often facilitated by copper catalysts.

Iododestannylation/Iododeboronation: A more common and milder approach involves first converting the aryl iodide into an organotin (e.g., a trialkylstannyl) or organoboron (e.g., a boronic ester) precursor. This precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²⁵I]) and an oxidizing agent to install the radioisotope with high specificity and yield nih.govresearchgate.net.

A molecule like this compound, once attached to a biologically active vector (like a peptide or antibody fragment), could be radiolabeled and used as a probe to visualize biological processes or target specific tissues, such as tumors, in vivo nih.govspringernature.com.

| Isotope | Half-life | Emission Type | Primary Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Radioimmunoassays, Preclinical Research |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (γ) | Therapy and SPECT Imaging |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D), are invaluable tools for studying reaction mechanisms and understanding drug metabolism. The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction that involves breaking the corresponding C-H bond, an effect known as the kinetic isotope effect (KIE).

This compound can be selectively deuterated at several positions:

At the C1 (benzylic) position: This can be achieved by reducing the corresponding ketone, 1-(4-iodophenyl)propan-1-one (B1295717), with a deuterated reducing agent like sodium borodeuteride (NaBD₄). Alternatively, methods involving palladium-catalyzed H-D exchange with deuterium oxide (D₂O) can be used on the alcohol directly mdpi.com.

On the aromatic ring: Specific protons on the phenyl ring can be replaced with deuterium through acid-catalyzed exchange reactions in a D₂O/D₂SO₄ medium.

On the ethyl group: Deuteration at these positions is more complex but can be achieved through multi-step synthetic sequences starting from deuterated precursors.

Studying the KIE at the C1 position, for example, could elucidate the mechanism of an enzymatic oxidation or a chemical dehydration reaction involving this alcohol.

Spectroscopic and Stereochemical Characterization Methodologies in Research

Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC, GC)

Chiral chromatography is an indispensable technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for the enantioseparation of various chiral compounds, including alcohols like 1-phenyl-1-propanol. nih.govnih.gov For the analysis of (S)-1-(4-Iodo-phenyl)-propan-1-ol, a common approach involves the use of polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose. For instance, a cellulose-based column like Chiralcel OD-H or Phenomenex Lux Cellulose-4 can be employed. rsc.orgrsc.org The separation is typically carried out in normal-phase mode using a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326). rsc.org The enantiomeric excess (ee) can be determined by comparing the peak areas of the two enantiomers in the chromatogram. libretexts.org

A study on the related compound (R)-1-(4-iodophenyl)ethanol reported an 88% enantiomeric excess using a Phenomenex Lux 5u Cellulose-4 column with a mobile phase of n-hexane/i-propanol (80/20) at a flow rate of 0.7 mL/min and detection at 214 nm. The minor enantiomer had a retention time of 5.98 minutes, and the major enantiomer had a retention time of 6.40 minutes. rsc.org

Gas Chromatography (GC):

Chiral Gas Chromatography is another effective technique for determining the enantiomeric purity of volatile chiral compounds. gcms.cz This method utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz For the analysis of this compound, the alcohol may need to be derivatized to increase its volatility and improve separation. The separation of enantiomers on a chiral GC column allows for the quantification of each enantiomer and the determination of the enantiomeric excess of the sample. libretexts.orggcms.cz

Table 1: Chiral HPLC and GC Parameters for Analysis of Similar Compounds

| Parameter | HPLC Example for (R)-1-(4-iodophenyl)ethanol rsc.org | GC General Principles gcms.cz |

| Stationary Phase | Phenomenex Lux 5u Cellulose-4 | Cyclodextrin derivatives |

| Mobile Phase/Carrier Gas | n-hexane/i-propanol (80/20) | Hydrogen or Helium |

| Flow Rate | 0.7 mL/min | Typically 1-2 mL/min |

| Detection | UV at 214 nm | Flame Ionization Detector (FID) |

| Retention Times | t(minor) = 5.98 min, t(major) = 6.40 min | Varies based on compound and conditions |

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. docbrown.infoipb.pt While standard ¹H and ¹³C NMR can confirm the connectivity of atoms, advanced NMR techniques are often required for the unambiguous assignment of stereochemistry. ipb.ptmagritek.com

For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry by measuring through-space correlations between protons. However, for determining the absolute configuration, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in conjunction with NMR is a common strategy. scielo.br

When a chiral auxiliary is added to a sample of enantiomers, it forms diastereomeric complexes that can be distinguished by NMR. libretexts.orgscielo.br The differences in the chemical shifts (anisotropy) of the protons in the resulting diastereomers can be used to determine the enantiomeric ratio and, in some cases, assign the absolute configuration by comparing the observed shifts to those of known standards. libretexts.org For example, the use of a chiral derivatizing agent like (S)-3-phenyl-2-(selenophenyl)propan-1-ol has been shown to be effective for determining the enantiomeric excess of chiral carboxylic acids via ⁷⁷Se NMR. scielo.br A similar principle could be applied to chiral alcohols.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space. researchgate.neted.ac.uk

To determine the absolute configuration of this compound, a suitable single crystal of the enantiomerically pure compound would need to be grown. The presence of the heavy iodine atom in the molecule is advantageous for this technique, as it enhances the anomalous dispersion effects, which are crucial for reliably determining the absolute stereochemistry. researchgate.neted.ac.uk The Flack parameter, derived from the X-ray diffraction data, is a key indicator of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment. researchgate.net

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical methods are based on the differential interaction of chiral molecules with polarized light. These techniques are highly sensitive to the stereochemistry of a molecule.

Optical Rotation:

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution of a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound. wikipedia.org The specific rotation, [α], is a standardized measure of this property. wikipedia.orgyoutube.com For this compound, the specific rotation would be measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. wikipedia.org A positive sign (+) indicates dextrorotation (clockwise), while a negative sign (-) indicates levorotation (counter-clockwise). wikipedia.org For the related compound, (R)-1-(4-iodophenyl)ethanol, a specific rotation of [α]D²⁸ = +24.96 (c = 0.54, CH₂Cl₂) has been reported. rsc.org

Electronic Circular Dichroism (ECD):

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum of this compound with the spectrum predicted by quantum chemical calculations for the (S) configuration, the absolute stereochemistry can be confidently assigned.

Computational and Theoretical Studies on S 1 4 Iodo Phenyl Propan 1 Ol Systems

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms, or conformation, of (S)-1-(4-Iodo-phenyl)-propan-1-ol is crucial in determining its physical properties and reactivity. The presence of a chiral center at the carbinol carbon, bonded to a hydrogen, a hydroxyl group, an ethyl group, and a 4-iodophenyl group, gives rise to a number of possible staggered conformations. These conformations arise from the rotation around the single bonds, primarily the C(1)-C(ethyl) bond and the C(1)-C(aryl) bond.

A conformational analysis, typically performed using molecular mechanics or quantum mechanical calculations, would aim to identify the lowest energy (most stable) conformations. The relative energies of these conformers are dictated by a combination of steric and stereoelectronic effects.

Steric effects arise from the repulsive interactions between bulky groups. In the case of this compound, conformations that minimize the spatial clash between the large 4-iodophenyl group and the ethyl group would be favored.

Stereoelectronic effects , on the other hand, involve the interaction of electron orbitals. A key stereoelectronic interaction in this molecule would be hyperconjugation, where the overlap of a filled bonding orbital (like a C-H or C-C bond) with an adjacent empty antibonding orbital (like a C-O σ*) leads to stabilization. The orientation of the hydroxyl group and the phenyl ring relative to the other substituents will significantly influence these interactions. For instance, a gauche arrangement between the hydroxyl and phenyl groups might be stabilized by favorable orbital overlaps, a phenomenon observed in similar systems.

The presence of the iodine atom on the phenyl ring also introduces specific electronic effects. Iodine is an interesting substituent as it is large and polarizable, and it can participate in halogen bonding, a non-covalent interaction that could influence the preferred conformation, especially in the solid state or in specific solvents.

A hypothetical conformational energy landscape would likely show a few low-energy conformers, with the global minimum representing the most populated conformation at equilibrium.

Elucidation of Reaction Mechanisms for Asymmetric Transformations

This compound is a chiral alcohol, a class of compounds that are valuable building blocks in asymmetric synthesis. Computational chemistry plays a vital role in understanding the mechanisms of reactions that produce such molecules with high enantioselectivity.

For instance, the asymmetric reduction of the corresponding ketone, 1-(4-iodophenyl)propan-1-one (B1295717), is a common route to this compound. Computational studies can elucidate the mechanism of such reactions when a chiral catalyst is used. By modeling the transition states of the reaction, chemists can understand the origin of the stereoselectivity.

The calculations would typically involve:

Modeling the reactants: The ketone, the reducing agent (e.g., a borane), and the chiral catalyst.

Locating the transition states: Identifying the highest energy points along the reaction pathways leading to the (S) and (R) enantiomers.

Calculating the activation energies: The difference in the activation energies for the two pathways determines the enantiomeric excess (ee) of the product. A lower activation energy for the pathway leading to the (S)-enantiomer would explain its preferential formation.

These studies can reveal crucial details about the catalyst-substrate interactions, such as hydrogen bonding or steric repulsions, that dictate the facial selectivity of the hydride attack on the prochiral ketone.

Prediction of Reactivity and Stereoselectivity

Building upon the mechanistic understanding, computational models can be used to predict the reactivity and stereoselectivity of reactions involving this compound or leading to its formation. For example, if this alcohol were to be used as a substrate in a subsequent reaction, its preferred conformation would influence which face of the molecule is more accessible to a reagent.

Predictive models often employ quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches. While these are more common in drug discovery, similar principles can be applied to predict reactivity. By calculating various molecular descriptors for a series of similar chiral alcohols and correlating them with experimentally observed reaction rates or stereoselectivities, a predictive model can be built.

For the asymmetric synthesis of this compound, computational screening of different chiral catalysts or reaction conditions could be performed to predict which would yield the highest enantiomeric excess. This in-silico screening can significantly reduce the experimental effort required to optimize a reaction.

Quantum Chemical Calculations for Electronic Structure and Intermediates

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can determine:

Atomic charges: The distribution of electron density within the molecule, highlighting the polarity of bonds like the C-O and O-H bonds. The iodine atom will also influence the charge distribution on the phenyl ring.

Molecular orbitals: The shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap can provide an estimate of the molecule's kinetic stability.

Electrostatic potential maps: These maps visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

Future Directions and Emerging Research Avenues in the Field

Sustainable and Green Chemistry Approaches for Synthesis of Chiral Iodinated Alcohols

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. For the synthesis of chiral iodinated alcohols, research is focusing on replacing hazardous reagents and solvents with more benign alternatives. A significant trend is the move towards biocatalysis, which utilizes enzymes or whole-cell systems to perform highly selective chemical transformations under mild conditions. nih.govnih.gov

Biocatalytic reduction of the corresponding prochiral ketone, 1-(4-iodophenyl)propan-1-one (B1295717), offers a promising green alternative to conventional methods that often rely on metal hydrides and stoichiometric chiral reagents. nih.gov For instance, alcohol dehydrogenases (ADHs) have demonstrated excellent performance in the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. nih.gov Researchers are exploring novel ADHs from various microorganisms to find catalysts with high activity and stability for industrial-scale applications. nih.gov The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, has also been shown to effectively reduce prochiral compounds with good enantioselectivity, offering a low-cost and environmentally friendly option. nih.gov

Another key aspect of green chemistry is the development of solvent-free or "on-water" reaction conditions. Iodine-catalyzed esterification of chiral alcohols has been successfully demonstrated under solvent-free conditions, suggesting the potential for similar approaches in other transformations involving chiral iodinated compounds. researchgate.net Furthermore, mechanochemistry, which involves reactions conducted by grinding solid reactants together, presents a solvent-free method for processes like the iodination of pyrimidine (B1678525) derivatives, a strategy that could be adapted for the synthesis of iodinated precursors. mdpi.com The development of recyclable chiral iodoarene catalysts also contributes to the sustainability of these processes. cardiff.ac.uk

| Green Chemistry Approach | Key Features | Potential Application for (S)-1-(4-Iodo-phenyl)-propan-1-ol Synthesis |

| Biocatalysis (Enzymes/Whole-cells) | High enantioselectivity, mild reaction conditions (room temperature, aqueous media), reduced waste. nih.govnih.gov | Asymmetric reduction of 1-(4-iodophenyl)propan-1-one. |

| Solvent-Free Reactions | Eliminates the need for organic solvents, simplifies purification, reduces environmental impact. researchgate.netmdpi.com | Iodination of precursors or other synthetic steps. |

| Recyclable Catalysts | Reduces catalyst waste and overall cost of the synthesis. cardiff.ac.uk | Use of recyclable chiral iodine-based catalysts. |

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale production of fine chemicals and active pharmaceutical ingredients (APIs), flow chemistry is emerging as a superior alternative to traditional batch processing. azolifesciences.comnih.gov Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, safety, and product consistency. azolifesciences.com

The synthesis of chiral alcohols can significantly benefit from the implementation of flow chemistry. nih.gov For instance, asymmetric hydrogenations, a common method for producing chiral alcohols, have been successfully adapted to continuous flow conditions. nih.gov The use of packed-bed reactors containing immobilized catalysts (either enzymatic or metallic) allows for the continuous conversion of starting materials into the desired chiral product, which can then be isolated through in-line purification techniques. This approach not only increases throughput but also simplifies the work-up process and allows for easier catalyst recycling. nih.gov

Researchers have demonstrated the scalable synthesis of chiral cyclopropane (B1198618) carboxylic acids using a continuous flow reactor, highlighting the potential for this technology to handle challenging reactions safely and efficiently at a larger scale. scientistlive.com The application of flow chemistry to the synthesis of this compound could involve the continuous reduction of the corresponding ketone using a chiral catalyst immobilized within a flow reactor. This would enable safer handling of reagents and better temperature control, leading to higher yields and enantioselectivity on an industrial scale. azolifesciences.comrsc.org

| Benefit of Flow Chemistry | Description | Relevance to this compound |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risks associated with exothermic reactions. azolifesciences.com | Safer handling of reagents and control over the reduction step. |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields and selectivity. nih.gov | Optimization of the asymmetric synthesis for maximum enantiomeric excess. |

| Scalability | Production can be scaled up by running the system for longer periods or by using larger reactors. azolifesciences.comscientistlive.com | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. azolifesciences.com | Streamlined production from the starting ketone to the purified chiral alcohol. |

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization

For the synthesis of this compound, ML algorithms can be employed to optimize the conditions for the enantioselective reduction of 1-(4-iodophenyl)propan-1-one. By inputting data from a series of experiments with varying catalysts, solvents, temperatures, and reactant concentrations, an ML model can predict the optimal conditions to maximize both the yield and the enantiomeric excess of the desired (S)-enantiomer. researchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources. digitellinc.com

| AI/ML Application | Description | Impact on this compound Synthesis |

| Reaction Outcome Prediction | ML models predict the yield and selectivity of a reaction based on the starting materials and conditions. chemeurope.comrjptonline.org | Faster identification of promising reaction conditions. |

| Condition Optimization | Algorithms systematically explore the reaction space to find the optimal set of conditions. beilstein-journals.orgresearchgate.net | Maximization of yield and enantioselectivity with minimal experimentation. |

| De Novo Catalyst Design | AI generates novel catalyst structures with desired properties. digitellinc.com | Discovery of more efficient and selective catalysts for the asymmetric reduction. |

| Synthesis Planning | Computer-aided synthesis planning tools suggest potential synthetic routes to a target molecule. beilstein-journals.org | Exploration of alternative and potentially more efficient pathways to the target compound. |

Exploration of Novel Catalytic Systems for Highly Enantioselective Transformations

The development of novel and highly efficient catalytic systems is at the heart of modern asymmetric synthesis. chiralpedia.com For the preparation of chiral alcohols like this compound, the focus is on creating catalysts that can achieve near-perfect enantioselectivity in the reduction of prochiral ketones. acs.org

One promising area of research is the development of new chiral organic activators for trichlorosilane-mediated reductions. acs.org These metal-free systems offer an attractive alternative to transition metal catalysts. For example, N-formyl-α'-(2,4,6-triethylphenyl)-l-proline has been shown to be a highly effective activator for the enantioselective reduction of aromatic ketones, achieving excellent enantiomeric excess. acs.org The rational design of such organocatalysts, guided by mechanistic understanding and computational modeling, is expected to yield even more active and selective systems.

Another avenue of exploration is the use of novel chiral ligands in metal-catalyzed reactions. Copper(I) complexes with chiral bis(phosphine) dioxide ligands have been successfully employed for the enantioselective α-arylation of ketones, demonstrating the potential of this metal-ligand combination in other asymmetric transformations. acs.org The development of catalytic systems for the enantioselective synthesis of α-quaternary ketones and other challenging chiral motifs is also an active area of research. nih.gov

Furthermore, chiral hypervalent iodine reagents are gaining attention as versatile reagents in asymmetric synthesis. nih.govacs.org These compounds can mediate a variety of oxidative transformations with a high degree of stereocontrol. cardiff.ac.uknih.gov While often used stoichiometrically, research is ongoing to develop catalytic systems based on chiral hypervalent iodine, which would represent a significant advance in sustainable chemistry. cardiff.ac.uk

| Novel Catalytic System | Description | Potential for Synthesizing this compound |

| Chiral Organic Activators | Small organic molecules that activate a reducing agent for enantioselective reduction. acs.org | Metal-free, highly enantioselective reduction of 1-(4-iodophenyl)propan-1-one. |

| Novel Chiral Ligands for Metal Catalysis | Newly designed ligands that create a highly specific chiral environment around a metal center. acs.org | Improved enantioselectivity in copper- or other metal-catalyzed reductions. |

| Chiral Hypervalent Iodine Reagents | Organoiodine compounds in a higher oxidation state used for stereoselective oxidations and other transformations. nih.govacs.org | Potential for novel, metal-free synthetic routes to chiral iodinated building blocks. |

| Asymmetric Organocatalysis | Use of small chiral organic molecules as catalysts, such as proline and its derivatives. youtube.com | Environmentally friendly and cost-effective catalytic systems for asymmetric reduction. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(4-Iodo-phenyl)-propan-1-OL, and how is enantiomeric purity maintained?

- Methodological Answer : The synthesis typically involves the reduction of a prochiral ketone precursor, (S)-1-(4-Iodo-phenyl)-propan-1-one, using chiral catalysts or enantioselective reducing agents like CBS (Corey-Bakshi-Shibata) reagents. Sodium borohydride (NaBH₄) with chiral ligands or asymmetric hydrogenation using transition metal catalysts (e.g., Ru-BINAP complexes) can ensure high enantiomeric excess (ee) . Polarimetric analysis and chiral HPLC with cellulose-based columns are critical for verifying stereochemical purity .

Q. How does the iodine substituent affect the compound’s physicochemical properties compared to fluoro or chloro analogs?

- Methodological Answer : The iodine atom introduces significant steric bulk and polarizability due to its large atomic radius and low electronegativity. This impacts solubility (e.g., lower solubility in polar solvents compared to fluoro analogs) and electronic properties (e.g., reduced hydrogen-bonding capacity). UV-Vis spectroscopy and computational DFT studies can quantify these effects by comparing absorption maxima and charge distribution with halogenated analogs .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the propanol backbone and aryl signals. The iodine atom’s inductive effect deshields adjacent protons, shifting aromatic signals downfield (e.g., δ 7.4–7.8 ppm for aryl-H) .

- IR : O-H stretching (~3200–3600 cm⁻¹) confirms the alcohol group.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (M.W. 262.09) and isotopic patterns from iodine (e.g., [M+H]⁺ at m/z 263.09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay conditions. Rigorous enantiopurity validation (via chiral HPLC ) and standardized bioassays (e.g., fixed enzyme concentrations, pH buffers) are critical. Comparative studies with (R)-enantiomers and halogen-substituted analogs (e.g., 4-fluoro or 4-chloro derivatives) can isolate iodine-specific effects . Dose-response curves and kinetic binding assays (e.g., SPR or ITC) quantify target affinity differences .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

- Methodological Answer : Iodoarenes are prone to photodegradation and hydrolysis. Stability can be enhanced by:

- Storing solutions in amber vials at 4°C.

- Using antioxidants (e.g., BHT) to prevent radical-mediated degradation.

- Adjusting pH to neutrality to minimize acid/base-catalyzed decomposition.

- Periodic stability checks via HPLC quantify degradation products .

Q. How does the iodine substituent influence binding kinetics with cytochrome P450 enzymes compared to other halogens?

- Methodological Answer : The iodine atom’s large size and polarizability may enhance van der Waals interactions in hydrophobic enzyme pockets. Competitive inhibition assays with CYP3A4 or CYP2D6 isoforms, paired with molecular docking simulations (e.g., AutoDock Vina), reveal steric and electronic contributions. For example, iodine’s slower dissociation rate compared to fluorine can be quantified via stop-flow kinetics .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral columns (e.g., Chiralpak IA) to monitor ee during synthesis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify storage conditions .

- Comparative Analysis : Include halogen-substituted analogs to isolate iodine-specific effects in structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.